molecular formula C8H9ClN6 B13996492 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine CAS No. 923033-79-8

5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine

Cat. No.: B13996492
CAS No.: 923033-79-8
M. Wt: 224.65 g/mol
InChI Key: UCRGEEBSQKTDFR-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly as a building block for the development of novel bioactive molecules. This compound features a hybrid structure combining pyridine and tetrazole heterocycles, both of which are privileged scaffolds in drug discovery. The tetrazole ring, a bioisostere for a carboxylic acid or other planar acidic groups, is widely employed to improve the metabolic stability, solubility, and binding affinity of lead compounds . Its presence in this molecule suggests potential application in the design of enzyme inhibitors or receptor ligands. The specific molecular framework, incorporating a chloropyridin-3-amine group tethered to a 1-methyl-1H-tetrazole, makes it a valuable intermediate for synthetic elaboration. Researchers can utilize this compound in structure-activity relationship (SAR) studies, particularly by functionalizing the amine group or utilizing the chloro substituent in metal-catalyzed cross-coupling reactions to create diverse chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet (MSDS) before use.

Properties

CAS No.

923033-79-8

Molecular Formula

C8H9ClN6

Molecular Weight

224.65 g/mol

IUPAC Name

5-chloro-2-[(1-methyltetrazol-5-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C8H9ClN6/c1-15-8(12-13-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3

InChI Key

UCRGEEBSQKTDFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-2-(tetrazolyl-substituted) pyridine derivatives typically proceeds via:

  • Initial functionalization of a 2-amino-5-chloropyridine core.
  • Formation of aroylamino intermediates through reaction with aromatic acid chlorides.
  • Conversion of these intermediates into imidoyl chlorides.
  • Cycloaddition reaction with sodium azide to form the tetrazole ring.

This approach is validated by the work of Shanmugapandiyan et al. (2013), who synthesized a series of 5-chloro-2-(5-substituted-1H-tetrazol-1-yl)pyridines using this method with good yields and purity, confirmed by IR, NMR, and mass spectrometry.

Stepwise Preparation Procedure

Step 1: Synthesis of 2-aroylamino-5-chloropyridines

  • React 2-amino-5-chloropyridine with equimolar aromatic aroyl chlorides in pyridine.
  • Stir at room temperature for 2 hours.
  • Filter and recrystallize the crude product from ethanol.

Step 2: Formation of N-Pyridyl-2-yl imidoformylchloride-benzene

  • Heat the aroylamino intermediate with phosphorus pentachloride (PCl5) at 100°C for 1 hour.
  • Remove excess POCl3 under reduced pressure.

Step 3: Cycloaddition to form Tetrazole

  • Treat the imidoyl chloride with sodium azide in an ice-cold aqueous solution containing sodium acetate and acetone.
  • Stir overnight.
  • Extract with chloroform and dry to isolate the tetrazole-substituted pyridine.

This sequence is summarized in Scheme 1 of the cited research.

Alternative Synthetic Routes and Coupling Reactions

Other methods involve:

  • Suzuki coupling of brominated pyridine intermediates with arylboronic acids to introduce aryl substituents.
  • Use of Negishi coupling for arylalkyl substitutions.
  • Lithiation followed by reaction with Weinreb amides to create aryloyl intermediates.
  • Conversion of hydroxypyridinones to tetrazole derivatives by treatment with sodium azide in DMF with catalytic acetic acid.

These methods have been reported to yield high-purity products with yields ranging from 54% to 75% depending on the substituents.

Data Tables of Physical and Biological Properties

Table 1: Physical Data of Selected 5-Chloro-2-(5-substituted-1H-tetrazol-1-yl)pyridine Compounds

Compound Code Molecular Formula Melting Point (°C) Yield (%) Rf Value
5a C12H8ClN5 124 54 0.62
5b C12H7ClN6O2 144 62 0.55
5c C12H7Cl2N5 138 68 0.64
5d C12H7Cl2N5 150 75 0.71
5e C13H10ClN5O 180 69 0.54
5f C13H10ClN5 148 71 0.63
5g C12H7BrClN5 106 59 0.59
5h C12H6Cl3N5 166 75 0.57
5i C12H6ClN7O4 174 67 0.76
5j C13H10ClN5 132 73 0.60

Table 2: Antitubercular Activity (MIC in µg/ml) of Synthesized Compounds

Compound Code MIC (µg/ml) Remarks
5a 12.5 Moderate activity
5b 6.25 Enhanced activity (nitro group)
5c 3.125 Highest activity (chlorine at 3-position)
5d 12.5 Moderate activity
5e 25 Lower activity
5f 25 Lower activity
5g 12.5 Moderate activity
5h 12.5 Moderate activity
5i 12.5 Moderate activity
5j 25 Lower activity
Rifampicin 0.2 Standard drug for comparison

Research Findings and Discussion

  • The synthetic approach using aroyl chloride and sodium azide cycloaddition is efficient, yielding 1,5-disubstituted tetrazoles under mild conditions with good overall yields (54–75%).
  • Spectroscopic data (IR, ^1H and ^13C NMR, MS) confirm the successful formation of the tetrazole ring and substitution pattern.
  • The presence of electron-withdrawing groups such as nitro and chlorine at specific positions on the phenyl ring enhances antimycobacterial activity.
  • Compound 5c, featuring a chlorine atom at the 3-position, showed the lowest minimum inhibitory concentration (3.125 µg/ml) against Mycobacterium tuberculosis H37Rv, indicating strong potential as an antitubercular agent.
  • The methodology allows for structural optimization to improve biological activity further.

Summary of Preparation Methodologies

Step Reaction Type Reagents/Conditions Outcome
1 Acylation 2-amino-5-chloropyridine + aroyl chlorides, pyridine, room temp, 2 h Formation of 2-aroylamino-5-chloropyridines
2 Chlorination PCl5, 100°C, 1 h Formation of imidoyl chlorides
3 Cycloaddition (Tetrazole formation) Sodium azide, sodium acetate, water/acetone, ice-cold, overnight Formation of 5-chloro-2-(5-substituted tetrazol-1-yl)pyridines
4 Optional Coupling (Suzuki, Negishi) Brominated intermediates + arylboronic acids or organozinc reagents, Pd catalyst Introduction of aryl or arylalkyl substituents

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrazole ring.

    Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of nitro derivatives can yield amine products.

    Substitution: Substitution of the chloro group can result in various functionalized pyridine derivatives.

Scientific Research Applications

5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The chloro group enhances the compound’s binding affinity to its target by forming additional interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyridine 2-(1-Me-tetrazolylmethyl), 5-Cl, 3-NH₂ C₈H₉ClN₆ 224.65 Tetrazole via methylene, Cl, NH₂
5-(4-Cl-phenyl)-2-Me-pyrazol-3-amine [1] Pyrazole 5-(4-Cl-phenyl), 2-Me, 3-NH₂ C₁₀H₁₀ClN₃ 207.66 Chlorophenyl, methyl, NH₂
3-(1H-tetrazol-5-yl)pyridin-2-amine [3] Pyridine 3-tetrazole, 2-NH₂ C₆H₆N₆ 162.15 Direct tetrazole attachment
5-Cl-2-(cyclopentylmethoxy)pyridin-3-amine [13] Pyridine 2-OCH₂cyclopentyl, 5-Cl, 3-NH₂ C₁₁H₁₅ClN₂O 226.71 Alkoxy substituent
5-Cl-6-(triazol-2-yl)pyridin-3-amine [17] Pyridine 6-triazole, 5-Cl, 3-NH₂ C₇H₆ClN₅ 195.61 Triazole at position 6
Key Observations:

Tetrazole Placement: The target compound’s tetrazole is attached via a methylene bridge, offering conformational flexibility compared to direct attachment in 3-(1H-tetrazol-5-yl)pyridin-2-amine . This flexibility may enhance binding to sterically constrained targets. In cephalosporin derivatives (e.g., ), the 1-methyltetrazolethio group improves antibacterial activity by enhancing β-lactamase stability.

Chloro Substitution :

  • The 5-chloro group in the target compound is consistent with analogs like 5-Cl-2-(cyclopentylmethoxy)pyridin-3-amine [13], which shares electronic effects (e.g., electron-withdrawing) but differs in substituent bulk.

For example, 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine [14] incorporates a thiophene, increasing lipophilicity .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target’s higher molecular weight (224.65 g/mol) vs. triazole-containing analogs (e.g., 195.61 g/mol [17]) may influence membrane permeability and bioavailability.
  • Bioisosteric Effects: The tetrazole’s resemblance to carboxylic acid could mimic carboxylate interactions in biological systems, a feature absent in non-tetrazole analogs like pyrazole derivatives .

Hypothetical Structure-Activity Relationships (SAR)

  • Position 2 Modifications :

    • The methylene-linked tetrazole in the target compound may allow better spatial alignment with target receptors compared to rigid analogs (e.g., 3-(1H-tetrazol-5-yl)pyridin-2-amine [3]).
    • Replacement with alkoxy groups (e.g., cyclopentylmethoxy [13]) reduces hydrogen-bonding capacity but increases lipophilicity.
  • Position 5 Chloro :

    • The chloro group’s electron-withdrawing effect may stabilize aromatic π-systems, enhancing binding to electron-rich pockets. This effect is shared with 5-Cl-6-(triazol-2-yl)pyridin-3-amine [17], where chloro and triazole create a polarized aromatic system .

Biological Activity

5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

The synthesis of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine with various reagents under controlled conditions. The compound has a molecular formula of C9H10ClN5 and a molecular weight of 227.66 g/mol. Its structure includes a pyridine ring substituted with a chloro group and a tetrazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Tetrazole derivatives, including 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine, have shown promising antibacterial properties. Research indicates that these compounds can inhibit bacterial growth effectively. For instance, studies have demonstrated that certain tetrazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents .

Anticancer Activity

The anticancer potential of this compound is notable. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds similar to 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition . The IC50 values for these derivatives often fall within the low micromolar range, indicating significant potency.

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives are also well-documented. Compounds like 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell models . This suggests their potential use in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have indicated that tetrazole-containing compounds may offer neuroprotective benefits. They can potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of signaling pathways associated with neuronal survival .

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies focusing on the biological activity of tetrazole derivatives:

StudyActivityFindings
AntibacterialSignificant inhibition against both Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.
Anti-inflammatoryInhibited TNF-alpha release in human monocytic cells.
NeuroprotectiveReduced oxidative stress and neuroinflammation in neuronal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization, acylation, and substitution. For example:

  • Step 1 : Cyclization of substituted hydrazides with reagents like POCl₃ at elevated temperatures (120°C) to form pyrazole intermediates .
  • Step 2 : Functionalization via alkylation or nucleophilic substitution to introduce the tetrazole-methyl group. Key intermediates (e.g., 5-chloro-pyrazole-4-carbonyl chloride) are characterized using IR, ¹H/¹³C NMR, and mass spectrometry to confirm regiochemistry and purity .
    • Critical Note : Optimize reaction stoichiometry and solvent polarity (e.g., toluene with trifluoroacetic acid catalysis) to minimize side products .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : ¹H NMR (e.g., δ 2.5–3.5 ppm for methyl-tetrazole protons) and ¹³C NMR (e.g., 160–165 ppm for tetrazole carbons) confirm substitution patterns .
  • Chromatography : HPLC or GC-MS monitors purity (>95%) and detects residual solvents .
  • Elemental Analysis : Matches calculated C, H, N values within 0.3% deviation .

Q. What reaction conditions are critical for introducing the tetrazole moiety?

  • Key Factors :

  • Use microwave-assisted synthesis to accelerate tetrazole formation (e.g., 30 min at 150°C) while improving yield .
  • Select bases (e.g., triethylamine) to deprotonate intermediates and stabilize reactive tetrazole anions during alkylation .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial enzymes), prioritizing derivatives with high binding affinity .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the pyridine ring showed enhanced antibacterial activity in vitro .

Q. How to resolve contradictions in reported synthetic yields for similar tetrazole-pyridine hybrids?

  • Troubleshooting :

  • Variable Control : Replicate literature protocols while isolating factors like solvent purity, inert atmosphere (N₂/Ar), and catalyst batch .
  • Advanced Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify kinetic bottlenecks .
    • Example : Discrepancies in yields (e.g., 60% vs. 85%) may arise from unoptimized workup steps (e.g., extraction pH or crystallization solvents) .

Q. What strategies optimize regioselectivity in tetrazole-pyridine coupling reactions?

  • Regiochemical Control :

  • Steric Effects : Bulky substituents on the pyridine ring (e.g., 3-amine vs. 4-chloro) direct tetrazole coupling to less hindered positions .
  • Catalytic Systems : Transition-metal catalysts (e.g., CuI) promote cross-coupling at specific sites via chelation-directed mechanisms .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Stability Protocols :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours, analyzing degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to inform storage conditions .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

Technique Critical Peaks Interpretation
¹H NMRδ 2.8–3.2 (s, 3H)Methyl group on tetrazole
¹³C NMRδ 152.5Tetrazole C=N carbon
IR1650 cm⁻¹C-Cl stretch (pyridine)

Table 2 : Reaction Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature120–150°C>90% yield at 150°C
SolventToluene/DMFPolar aprotic solvents enhance nucleophilicity
CatalystTFA (10 mol%)Accelerates cyclization by 40%

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